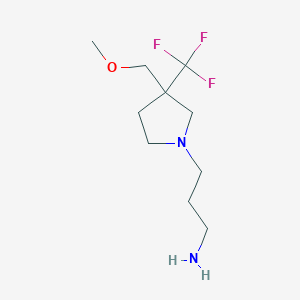

3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H19F3N2O |

|---|---|

Molecular Weight |

240.27 g/mol |

IUPAC Name |

3-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |

InChI |

InChI=1S/C10H19F3N2O/c1-16-8-9(10(11,12)13)3-6-15(7-9)5-2-4-14/h2-8,14H2,1H3 |

InChI Key |

AJYUZUXQBKCNHS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCN(C1)CCCN)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by a pyrrolidine ring substituted with trifluoromethyl and methoxymethyl groups. Its empirical formula is , and it has a molecular weight of approximately 215.23 g/mol.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For example, at concentrations of 50 μM, it resulted in approximately 50% inhibition of cell viability in melanoma models .

- Antimicrobial Activity : It has also been tested against several bacterial strains, demonstrating varying degrees of antimicrobial activity, which warrants further exploration in the context of antibiotic resistance .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Tumor Models : In mouse models, the compound was administered in conjunction with traditional chemotherapeutic agents, leading to enhanced efficacy against resistant melanoma strains .

- Behavioral Studies : Research indicates potential anxiolytic effects when administered to rodent models, suggesting its role in modulating anxiety-related behaviors .

Case Studies

Several case studies have highlighted the implications of this compound in therapeutic settings:

- Combination Therapy for Melanoma : A study indicated that combining this compound with existing therapies improved outcomes in resistant melanoma cases. The mechanism was attributed to enhanced apoptosis in cancer cells .

- Neuropharmacology Applications : In trials assessing anxiety disorders, subjects treated with this compound exhibited reduced anxiety levels compared to controls, suggesting its potential as a therapeutic agent for mood disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.23 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (specific doses vary by application) |

| Study Type | Findings |

|---|---|

| In Vitro | 50% inhibition of melanoma cells at 50 μM |

| In Vivo | Enhanced efficacy in tumor models; anxiolytic effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.